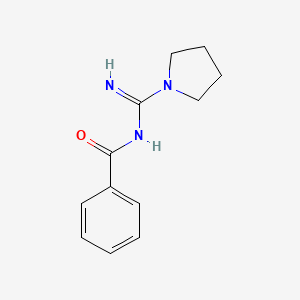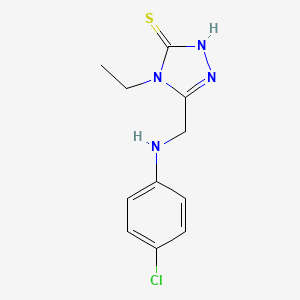![molecular formula C15H12BrNO5 B11772044 (3-Bromophenyl)(7-nitro-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methanol](/img/structure/B11772044.png)
(3-Bromophenyl)(7-nitro-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Bromophenyl)(7-nitro-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methanol: is a complex organic compound characterized by the presence of bromine, nitro, and dioxin functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (3-Bromophenyl)(7-nitro-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methanol typically involves multi-step organic reactions One common approach is the bromination of phenyl compounds followed by nitration and subsequent formation of the dioxin ring
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methanol group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the nitro group, converting it to an amine.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic aromatic substitution.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄).
Substitution: Sodium amide (NaNH₂) or thiourea in polar solvents.
Major Products:
Oxidation: Formation of (3-Bromophenyl)(7-nitro-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)aldehyde or carboxylic acid.
Reduction: Formation of (3-Bromophenyl)(7-amino-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Studied for its reactivity and potential to form novel compounds.
Biology:
- Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine:
- Explored as a potential drug candidate due to its unique structural features.
- Studied for its interactions with biological targets.
Industry:
- Utilized in the development of advanced materials, such as polymers and coatings.
- Employed in the synthesis of specialty chemicals and pharmaceuticals.
Comparaison Avec Des Composés Similaires
Similar Compounds:
- (3-Bromophenyl)(7-nitro-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)ethanol
- (3-Chlorophenyl)(7-nitro-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methanol
- (3-Bromophenyl)(7-nitro-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amine
Comparison:
- (3-Bromophenyl)(7-nitro-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methanol is unique due to the presence of the methanol group, which can undergo various chemical transformations.
- The bromine atom provides a site for further functionalization, making it a versatile intermediate.
- The dioxin ring imparts stability and rigidity to the molecule, enhancing its potential applications in materials science.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
Formule moléculaire |
C15H12BrNO5 |
|---|---|
Poids moléculaire |
366.16 g/mol |
Nom IUPAC |
(3-bromophenyl)-(6-nitro-2,3-dihydro-1,4-benzodioxin-7-yl)methanol |
InChI |
InChI=1S/C15H12BrNO5/c16-10-3-1-2-9(6-10)15(18)11-7-13-14(22-5-4-21-13)8-12(11)17(19)20/h1-3,6-8,15,18H,4-5H2 |
Clé InChI |
AKRHQTFTWJJTLD-UHFFFAOYSA-N |
SMILES canonique |
C1COC2=C(O1)C=C(C(=C2)[N+](=O)[O-])C(C3=CC(=CC=C3)Br)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


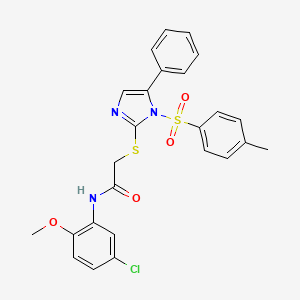

![N-(Benzo[d]isothiazol-3-yl)acetamide](/img/structure/B11771981.png)

![5-fluoro-4-nitro-1H-benzo[d]imidazole](/img/structure/B11771989.png)
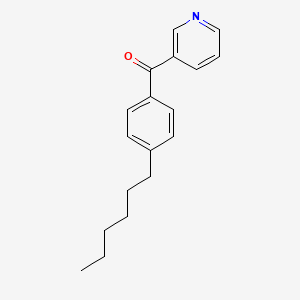
![Butyl 4-(6-bromobenzo[d][1,3]dioxol-5-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B11771997.png)


![3-Chloro-N-(3-iodophenyl)-6-methylbenzo[b]thiophene-2-carboxamide](/img/structure/B11772009.png)
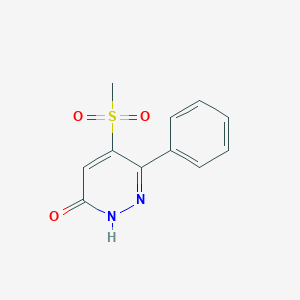
![5-((1H-Benzo[D][1,2,3]triazol-1-YL)methyl)-3-(3-nitrophenyl)isoxazole](/img/structure/B11772030.png)
